N-methylpiperazine-1-carboxamide
Overview
Description
N-methylpiperazine-1-carboxamide is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a carboxamide group
Mechanism of Action
Target of Action
This compound is a building block used in organic synthesis , and it’s used in the manufacture of various pharmaceutical drugs . .
Biochemical Pathways
Given its use in the synthesis of various pharmaceutical drugs , it can be inferred that it may influence a range of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylpiperazine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with phosgene or its derivatives to introduce the carboxamide group. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves the catalytic cyclodehydration of diethanolamine and methylamine. This process is carried out at high pressure (around 250 bar) and elevated temperatures (approximately 200°C) to achieve efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: N-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-methylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
N-methylpiperazine: A closely related compound with similar chemical properties but lacking the carboxamide group.
Piperazine: The parent compound of N-methylpiperazine-1-carboxamide, widely used in pharmaceuticals and organic synthesis.
N-ethylpiperazine: Another derivative with an ethyl group instead of a methyl group, exhibiting different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the methyl and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in drug discovery and development .
Properties
IUPAC Name |
N-methylpiperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c1-7-6(10)9-4-2-8-3-5-9/h8H,2-5H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYONZVIPMACEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470370 | |
Record name | N-methylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163361-25-9 | |
Record name | N-methylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpiperazine-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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